molecular formula C18H23N3O4 B1597136 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid CAS No. 885274-31-7

2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

Cat. No. B1597136
M. Wt: 345.4 g/mol
InChI Key: XOOZIOBTTGKRJZ-UHFFFAOYSA-N
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Description

2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Efficient Synthesis and Agonist Activity

An efficient synthesis method was developed for a potent PPARpan agonist, showcasing the importance of precise chemical synthesis techniques in creating pharmacologically active compounds. This research emphasizes the strategic use of coupling and displacement reactions to achieve high yields, highlighting the compound's potential in therapeutic applications (Guo et al., 2006).

Electrooxidative Cyclization

Electrooxidative methods have been employed to synthesize novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively. This research illustrates the utility of catalytic amounts of iodide ions in improving the yields of cyclized compounds, demonstrating the compound's potential in developing new chemical entities (Okimoto et al., 2012).

Synthesis of Piperazine-3-ones

The study on the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry from alpha-amino acids showcases the compound's versatility in creating structures with potential pharmacological applications. Various side chains were explored, indicating the flexibility of this method in synthesizing compounds with diverse biological activities (Veerman et al., 2003).

Novel Derivatives for Pharmacological Evaluation

The synthesis of novel derivatives for pharmacological evaluation, such as antidepressant and antianxiety activities, underscores the compound's potential as a precursor in drug development. This research demonstrates the intricate relationship between chemical structure and biological function, providing a foundation for the development of new therapeutic agents (Kumar et al., 2017).

Dihydropyrimidinone Derivatives

The one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety illustrates the compound's utility in creating molecules with potential biological activities. This efficient method enables the synthesis of derivatives in good yield, showcasing the compound's applicability in medicinal chemistry and drug discovery (Bhat et al., 2018).

properties

IUPAC Name

2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-7-5-4-6-13(14)12-19/h4-7,15H,8-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOZIOBTTGKRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376109
Record name 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid

CAS RN

885274-31-7
Record name 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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